molecular formula C22H20N4O3S B6550937 N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040637-12-4

N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6550937
CAS No.: 1040637-12-4
M. Wt: 420.5 g/mol
InChI Key: WQOGOAWZGZRBSF-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a 4-oxo group, a 3-methyl substituent, and a 7-phenyl moiety. The sulfanyl (-S-) bridge connects the core to an acetamide side chain bearing a 3-methoxyphenyl group. The methoxy substituent may enhance solubility compared to halogenated analogs .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-26-21(28)20-19(17(12-23-20)14-7-4-3-5-8-14)25-22(26)30-13-18(27)24-15-9-6-10-16(11-15)29-2/h3-12,23H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOGOAWZGZRBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Pyrrolo[3,2-d]pyrimidin-4-one 3-Methyl, 7-phenyl, S-linked N-(3-methoxyphenyl)acetamide ~467.5 (estimated) Not reported Methoxy enhances solubility
N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-...acetamide Pyrrolo[3,2-d]pyrimidin-4-one 5-Fluoro-2-methylphenyl acetamide, 3-methylbutyl, 5-methyl ~525.6 (estimated) Not reported Fluorine may increase metabolic stability
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-...carboxylate Pyrrolo[3,2-d]pyrimidin-4-one 4-Chlorophenyl, dipentylamino, ethyl carboxylate ~602.1 (reported) Not reported Carboxylate ester improves hydrophilicity
Example 83 (Pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidin-4-one Fluorophenyl, isopropoxy, dimethylamino ~571.2 (reported) 302–304 Pyrazole core alters electronic properties
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide Pyrazol-4-one Methyl-sulfanylphenyl acetamide, 1,5-dimethyl, 3-oxo ~381.4 (estimated) Not reported Simpler structure, lower molecular weight

Functional Group Analysis

  • Sulfanyl vs. Amino/Oxygen Linkages: The sulfanyl bridge in the target compound may confer resistance to enzymatic cleavage compared to amino or ether linkages in analogs like those in (dipentylamino) or (isopropoxy). This could enhance in vivo stability .
  • Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound likely improves aqueous solubility relative to the 5-fluoro-2-methylphenyl group in , which may prioritize lipophilicity and membrane permeability .
  • Core Heterocycle : Pyrrolo[3,2-d]pyrimidine (target) vs. pyrazolo[3,4-d]pyrimidine (): The pyrrole ring in the target may facilitate π-π stacking with aromatic residues in target proteins, whereas the pyrazole core in could alter binding affinity due to nitrogen positioning .

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